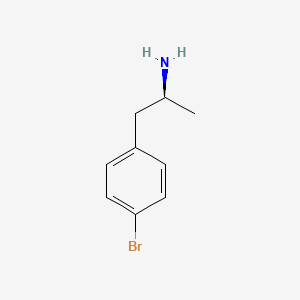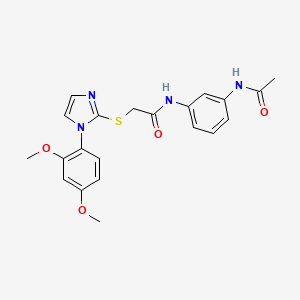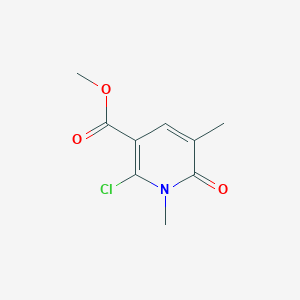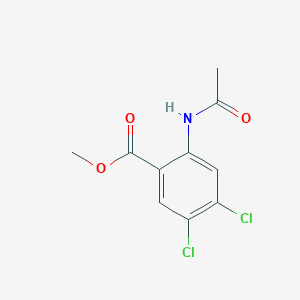
(S)-1-(4-Bromophenyl)propane-2-amine
Descripción general
Descripción
(S)-1-(4-Bromophenyl)propane-2-amine, also known as 4-Bromoamphetamine (4-BA), is a psychoactive drug that belongs to the amphetamine class. It is a chiral compound that exists in two enantiomers, (S)-4-BA and (R)-4-BA. 4-BA has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Mecanismo De Acción
4-BA acts as a monoamine releaser, which means it increases the release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It does this by binding to the vesicular monoamine transporter (VMAT2), which is responsible for packaging monoamines into vesicles for release into the synaptic cleft. By binding to VMAT2, 4-BA prevents the reuptake of monoamines into the presynaptic neuron, leading to an increase in their extracellular concentrations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BA are similar to those of other amphetamines. It increases the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and improved mood. It also increases heart rate, blood pressure, and body temperature. However, the effects of 4-BA are less potent than those of other amphetamines such as methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-BA in lab experiments is that it is relatively easy to synthesize and purify. It is also less potent than other amphetamines, which makes it easier to handle and less likely to cause adverse effects. However, one limitation of using 4-BA is that it is not as widely studied as other amphetamines, which means that there is less information available on its pharmacological properties and potential therapeutic uses.
Direcciones Futuras
There are several future directions for research on (S)-1-(4-Bromophenyl)propane-2-amine. One area of interest is its potential use in treating depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a research tool to study the role of monoamine neurotransmitters in the brain. Additionally, there is a need for more studies on the pharmacological properties of (S)-1-(4-Bromophenyl)propane-2-amine, including its pharmacokinetics and metabolism.
Aplicaciones Científicas De Investigación
4-BA has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. In a study conducted on rats, (S)-4-BA was found to increase the levels of dopamine and serotonin in the prefrontal cortex, which are neurotransmitters that play a crucial role in regulating mood and behavior. Additionally, (S)-4-BA was found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Propiedades
IUPAC Name |
(2S)-1-(4-bromophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNXUMMCCOZPPN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043049 | |
| Record name | (R)-4-Bromoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)propane-2-amine | |
CAS RN |
869567-02-2, 869567-01-1 | |
| Record name | (αS)-4-Bromo-α-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869567-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Bromoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-Benzylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291030.png)
![5-((4-Benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291033.png)
![2-Methyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291036.png)
![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291044.png)
![(4-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3291047.png)
![2-[3-(3-Methoxybenzoyl)imidazo[1,2-a]pyridin-8-yl]oxy-1-(3-methoxyphenyl)ethanone](/img/structure/B3291053.png)


![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-benzylacetamide](/img/structure/B3291062.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B3291071.png)

![N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3291078.png)

